molecular formula C27H16N2O2S B11085478 3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl naphthalene-1-carboxylate

3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl naphthalene-1-carboxylate

Cat. No.: B11085478
M. Wt: 432.5 g/mol
InChI Key: GASMQDZNFDKFKH-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl naphthalene-1-carboxylate is a complex organic compound that features a benzothiazole moiety, a cyano group, and a naphthalene carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl naphthalene-1-carboxylate typically involves a multi-step process:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring.

    Knoevenagel Condensation: The benzothiazole derivative is then subjected to a Knoevenagel condensation with a cyanoacetic ester in the presence of a base such as piperidine to form the cyanoethenyl intermediate.

    Esterification: Finally, the cyanoethenyl intermediate is esterified with naphthalene-1-carboxylic acid under dehydrating conditions using agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Knoevenagel condensation and esterification steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

The benzothiazole moiety is known for its biological activity. Compounds containing this group have been studied for their antimicrobial, antifungal, and anticancer properties. 3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl naphthalene-1-carboxylate could potentially be explored for similar applications.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for interactions with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action of 3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl naphthalene-1-carboxylate would depend on its specific application. In biological systems, it could interact with enzymes or receptors, modulating their activity. The benzothiazole moiety is known to bind to various biological targets, potentially inhibiting or activating them. The cyano group and naphthalene ring could also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl naphthalene-1-carboxylate is unique due to the combination of its benzothiazole, cyano, and naphthalene moieties. This unique structure provides a distinct set of chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C27H16N2O2S

Molecular Weight

432.5 g/mol

IUPAC Name

[3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C27H16N2O2S/c28-17-20(26-29-24-13-3-4-14-25(24)32-26)15-18-7-5-10-21(16-18)31-27(30)23-12-6-9-19-8-1-2-11-22(19)23/h1-16H/b20-15+

InChI Key

GASMQDZNFDKFKH-HMMYKYKNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)/C=C(\C#N)/C4=NC5=CC=CC=C5S4

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)C=C(C#N)C4=NC5=CC=CC=C5S4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.